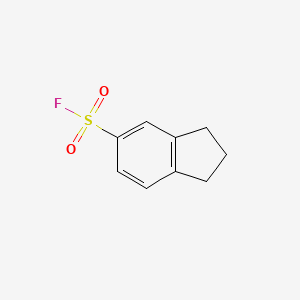

2,3-dihydro-1H-indene-5-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2S |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2,3-dihydro-1H-indene-5-sulfonyl fluoride |

InChI |

InChI=1S/C9H9FO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |

InChI Key |

DSSMPOCYFKIYTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of 2,3 Dihydro 1h Indene 5 Sulfonyl Fluoride in Sufex and Associated Reactions

Detailed Exploration of Sulfur(VI)-Fluoride Exchange (SuFEx) Mechanisms and Kinetics

Sulfur(VI)-Fluoride Exchange (SuFEx) is a click chemistry reaction characterized by the substitution of a fluorine atom attached to a high-oxidation-state sulfur(VI) center with an incoming nucleophile. nih.govacs.orgacs.org The S(VI)-F bond is remarkably stable against hydrolysis, oxidation, reduction, and thermolysis, yet its latent reactivity can be unleashed under specific conditions. rsc.orgnih.govnih.gov The core of SuFEx reactivity lies in the high charge of the central sulfur atom, which makes it an attractive target for nucleophiles. nih.gov

The mechanism is primarily a nucleophilic substitution at the sulfur atom. researchgate.netresearchgate.net The transition of the fluoride (B91410) from a strongly bonded covalent partner to a good leaving group is a critical step, often mediated by catalysts such as Lewis nitrogen bases (e.g., tertiary amines), bifluoride salts, or interaction with protons (H⁺) or silyl (B83357) groups (R₃Si⁺). nih.govnih.govbldpharm.comnih.gov For the reaction between methanesulfonyl fluoride and methylamine, the mechanism has been described as an Sₙ2-type reaction. acs.org In protein contexts, SuFEx kinetics can differ from those of small molecules, often conforming to a two-step mechanism that involves initial noncovalent protein binding followed by the covalent bond-forming step. nih.gov This proximity-enabled reactivity leads to a non-linear dependence of the reaction rate on protein concentration. nih.gov

The kinetics of the SuFEx reaction are influenced by several factors, including the binding affinity between the interacting molecules, the chemical reactivity of the functional groups involved, the identity of the target residue, and the solution pH. nih.gov

Table 1: Key Features of the SuFEx Mechanism

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic substitution at a sulfur(VI) center. nih.govresearchgate.net |

| Driving Force | High partial positive charge on the sulfur atom makes it highly electrophilic. nih.gov |

| S-F Bond | Thermodynamically stable and resistant to hydrolysis, oxidation, and reduction. rsc.orgnih.govnih.gov |

| Activation | Catalyzed by Lewis bases (e.g., triethylamine, DBU), bifluoride salts, H⁺, or R₃Si⁺, which facilitate fluoride's transition to a leaving group. nih.govnih.govnih.gov |

| Kinetics (Proteins) | Often a two-step mechanism: 1) Noncovalent binding, 2) Covalent bond formation. Rate depends on binding affinity, pH, and residue identity. nih.gov |

| Generality | Applicable to a wide range of nucleophiles, including those based on oxygen, nitrogen, and carbon. nih.gov |

Nucleophilic Reactivity Profiles of 2,3-dihydro-1H-indene-5-sulfonyl fluoride Derivatives

As an aryl sulfonyl fluoride, this compound is expected to react with a variety of nucleophilic amino acid residues commonly found in proteins. enamine.netrsc.orgjenabioscience.com This broad reactivity profile is a key reason for the growing use of sulfonyl fluorides as covalent probes in chemical biology. enamine.netnih.gov

Sulfonyl fluorides are well-established inhibitors of serine proteases, reacting with the active site serine residue. rsc.orgnih.gov This reactivity extends to other context-specific serine and threonine residues within proteins. rsc.org The reaction involves the nucleophilic attack of the hydroxyl group of the serine or threonine side chain on the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonate ester linkage. rsc.orgnih.gov Reagents like phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic examples used to inactivate serine proteases through this mechanism. nih.gov The reactivity of this compound with these residues would be analogous, enabling it to act as a covalent modifier of proteins containing a suitably positioned and reactive serine or threonine.

Nitrogen-based nucleophiles, particularly the side chains of lysine (B10760008) and histidine, are also prominent targets for sulfonyl fluorides. enamine.netrsc.orgacs.org The reaction with the ε-amino group of lysine results in a stable sulfonamide bond. acs.orgacs.org Similarly, the imidazole (B134444) ring of histidine can react, although the resulting adduct can sometimes be less stable compared to those formed with other residues. nih.govacs.orgnih.gov The nucleophilicity of these residues is pH-dependent, which can influence the rate and selectivity of the covalent modification. nih.gov Studies have shown that aryl sulfonyl fluorides can form stable adducts with N-acetyllysine and also exhibit reactivity towards histidine side chains. acs.orgacs.org This makes scaffolds like this compound valuable for developing covalent probes and inhibitors that target these abundant amino acids. enamine.netnih.gov

Cysteine is the most intrinsically reactive amino acid due to the high nucleophilicity of its thiol side chain at physiological pH. acs.orgacs.org Sulfonyl fluorides react rapidly with cysteine. acs.orgnih.gov However, the resulting thiosulfonate ester adduct is often unstable and can undergo further reactions, such as collapsing to the corresponding sulfinic acid. acs.orgnih.gov This instability makes sulfonyl fluorides generally unsuitable for achieving sustained, durable covalent inhibition of cysteine residues, in contrast to warheads like acrylamides. acs.orgacs.org

Beyond heteroatomic nucleophiles, SuFEx chemistry allows for the formation of stable sulfur-carbon (S-C) bonds through reactions with carbon-based nucleophiles. nih.gov This can include reactions with organometallic reagents. nih.gov Furthermore, specialized sulfonyl fluorides, such as β-substituted ethenesulfonyl fluorides, can undergo Michael-type additions with carbon nucleophiles, expanding the synthetic utility of the sulfonyl fluoride motif. nih.gov This demonstrates the versatility of the SuFEx platform for creating a diverse range of molecular architectures connected through a stable sulfonyl linkage.

Table 2: Reactivity of this compound with Biological Nucleophiles

| Nucleophile (Amino Acid) | Adduct Type | Adduct Stability | General Reactivity Notes |

|---|---|---|---|

| Serine / Threonine | Sulfonate Ester | Stable | Common targets; basis for serine protease inhibition. rsc.orgnih.gov |

| Lysine | Sulfonamide | Stable | Forms highly stable covalent linkages. acs.orgacs.org |

| Histidine | Sulfonyl-imidazole | Variable | Reactivity is observed, but adducts can be labile. nih.govacs.org |

| Cysteine | Thiosulfonate Ester | Unstable | The reaction is fast, but the initial adduct is typically unstable. acs.orgnih.gov |

Impact of Indane Ring Substitution Patterns on Sulfonyl Fluoride Reactivity

The reactivity of the sulfonyl fluoride group is not static; it can be finely tuned by modifying the electronic properties of the attached aryl ring. acs.orgnih.gov In the case of this compound, substituents on the indane ring system would predictably modulate the electrophilicity of the sulfur atom.

The fundamental principle is that electron-withdrawing groups (EWGs) attached to the aromatic ring increase the partial positive charge on the sulfur atom, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, leading to lower reactivity. This relationship allows for the rational design of sulfonyl fluoride probes with a desired reactivity profile, balancing their potency for covalent modification against their general stability in a biological milieu. acs.org For instance, a benzamide-sulfonyl fluoride was found to be less stable at physiological pH than a benzyl-sulfonyl fluoride, showcasing how different linkages to the aryl ring impact reactivity. nih.gov This principle enables the creation of a spectrum of covalent modifiers, from highly reactive probes to more attenuated ones, by simply altering the substitution pattern on the indane scaffold.

Table 3: Predicted Effect of Hypothetical Substituents on the Indane Ring on Sulfonyl Fluoride Reactivity

| Substituent Type at C4/C6/C7 | Electronic Effect | Predicted Impact on Sulfur Electrophilicity | Predicted Impact on Reaction Rate with Nucleophiles |

|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Increase | Increase |

| -CN | Moderate Electron-Withdrawing | Increase | Increase |

| -Cl, -Br | Weak Electron-Withdrawing (Inductive) | Slight Increase | Slight Increase |

| -H | Neutral (Reference) | Baseline | Baseline |

| -CH₃ | Weak Electron-Donating | Slight Decrease | Slight Decrease |

| -OCH₃ | Strong Electron-Donating (Resonance) | Decrease | Decrease |

Quantitative Kinetic and Thermodynamic Analyses of Sulfonyl Fluoride Reactivity

A thorough understanding of the reactivity of any chemical entity, including this compound, in SuFEx reactions necessitates a detailed examination of the kinetic and thermodynamic parameters that govern the transformation. While specific experimental data for this compound is not extensively available in the reviewed literature, the principles of such analyses can be understood from studies on analogous aryl sulfonyl fluorides.

Kinetic Analyses:

Kinetic studies are crucial for elucidating reaction mechanisms and quantifying the rates at which reactions proceed. For SuFEx reactions involving aryl sulfonyl fluorides, kinetic analyses typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, and substrate concentration).

Key parameters often determined from kinetic studies include:

Rate Constants (k): These values quantify the speed of a reaction. For SuFEx reactions, the rate is dependent on the electrophilicity of the sulfur center in the sulfonyl fluoride and the nucleophilicity of the attacking species. The bicyclic, electron-donating nature of the indane structure in this compound would be expected to influence the electrophilicity of the sulfonyl group.

Reaction Order: This indicates how the reaction rate is influenced by the concentration of each reactant. SuFEx reactions are often found to be second-order, with the rate being proportional to the concentrations of both the sulfonyl fluoride and the nucleophile.

Activation Energy (Ea): This is the minimum energy required for a reaction to occur. A lower activation energy implies a faster reaction rate. Catalysts function by providing an alternative reaction pathway with a lower activation energy.

Thermodynamic Analyses:

Thermodynamic analyses provide insights into the energy changes that occur during a reaction and the position of the equilibrium. Key thermodynamic parameters include:

Gibbs Free Energy (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

Enthalpy (ΔH): This represents the change in heat content of the system. Exothermic reactions (negative ΔH) release heat.

Entropy (ΔS): This is a measure of the disorder or randomness of a system.

While specific data tables for this compound are not available, the following table illustrates the type of data that would be generated from such studies, using hypothetical values for demonstration.

| Parameter | Value (Hypothetical) | Description |

| Rate Constant (k) | 1.5 x 10-3 M-1s-1 | Second-order rate constant at 298 K. |

| Activation Energy (Ea) | 65 kJ/mol | Energy barrier for the uncatalyzed reaction. |

| Gibbs Free Energy (ΔG) | -25 kJ/mol | Indicates a spontaneous reaction. |

| Enthalpy (ΔH) | -40 kJ/mol | Indicates an exothermic reaction. |

| Entropy (ΔS) | -50 J/(mol·K) | Indicates a decrease in disorder. |

This table is for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.

Design and Application of Catalyst Systems for Modulating Sulfonyl Fluoride Exchange

The inherent stability of the S-F bond in sulfonyl fluorides necessitates the use of catalysts to promote the SuFEx reaction under mild conditions. The design of effective catalyst systems is crucial for controlling the reactivity and expanding the scope of sulfonyl fluoride exchange. For a sterically hindered substrate such as this compound, the choice of catalyst would be particularly important.

Catalyst Design Principles:

The primary role of a catalyst in SuFEx is to activate the sulfonyl fluoride, making the sulfur atom more susceptible to nucleophilic attack. Several catalytic strategies have been developed:

Lewis Base Catalysis: Tertiary amines and phosphines can act as Lewis bases, interacting with the sulfonyl fluoride to increase the electrophilicity of the sulfur center. Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly employed.

Nucleophilic Catalysis: Some catalysts, such as certain N-heterocyclic carbenes (NHCs) or hydroxybenzotriazole (B1436442) (HOBt), can act as nucleophiles, attacking the sulfonyl fluoride to form a more reactive intermediate that is then readily attacked by the primary nucleophile.

Lewis Acid Catalysis: Metal salts, such as calcium(II) bistriflimide (Ca(NTf2)2), can function as Lewis acids, coordinating to the oxygen or fluorine atoms of the sulfonyl group. This coordination withdraws electron density from the sulfur atom, increasing its electrophilicity.

Bifluoride Catalysis: Fluoride sources, often in the form of bifluoride salts ([FHF]⁻), can facilitate the exchange reaction, particularly when using silyl-protected nucleophiles. The fluoride ion is believed to play a role in activating the silicon center.

Application of Catalyst Systems:

The choice of catalyst system depends on the specific substrates and desired reaction conditions. For a compound like this compound, a catalyst that can accommodate its steric bulk would be necessary.

The following table summarizes some common catalyst systems and their proposed modes of action in SuFEx reactions.

| Catalyst System | Type of Catalysis | Proposed Mechanism of Action |

| DBU / Silyl Ether | Lewis Base | DBU activates the silyl ether, facilitating the attack on the sulfonyl fluoride. |

| HOBt / Silicon Additive | Nucleophilic | HOBt attacks the sulfonyl fluoride to form a reactive intermediate. |

| Ca(NTf2)2 | Lewis Acid | The calcium ion coordinates to the sulfonyl group, activating the sulfur center. |

| (Me2N)3S+[FHF]⁻ | Bifluoride | The bifluoride ion facilitates the fluoride exchange process. |

This table provides a general overview of catalyst systems applicable to aryl sulfonyl fluorides. The optimal system for this compound would require experimental determination.

Advanced Applications of 2,3 Dihydro 1h Indene 5 Sulfonyl Fluoride and Its Analogs in Chemical Biology and Organic Synthesis

Strategic Development of 2,3-dihydro-1H-indene-5-sulfonyl fluoride (B91410) as Chemical Probes for Biomolecular Labeling

The compound 2,3-dihydro-1H-indene-5-sulfonyl fluoride belongs to the broader class of sulfonyl fluorides (SFs), which have become invaluable tools in chemical biology and drug discovery. rsc.orgrsc.org These compounds serve as "warheads" that can form stable, covalent bonds with specific amino acid residues on proteins and other biomolecules. rsc.orgacs.org This characteristic allows them to be developed into highly specific chemical probes for labeling and studying the function of these biomolecules. The indene (B144670) scaffold of this compound can be systematically modified to create a library of derivatives, each with potentially unique binding affinities and reactivities toward different biological targets. This adaptability is central to their strategic development as precision tools for biomolecular investigation.

Principles of Site-Selective Covalent Modification of Proteins

The core principle behind the utility of sulfonyl fluorides, including this compound, is their ability to covalently modify proteins with high site-selectivity. rsc.orgrsc.org This is achieved through a chemical reaction known as Sulfur(VI) Fluoride Exchange (SuFEx). nih.govtandfonline.com In this reaction, a nucleophilic amino acid residue on a protein attacks the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester bond. acs.orgnih.gov

The selectivity of this modification is governed by two key factors: the intrinsic reactivity of the sulfonyl fluoride warhead and the specific microenvironment of the protein's binding pocket. rsc.orgnih.gov While sulfonyl fluorides are reactive, they are generally stable in aqueous environments, preventing non-specific labeling. rsc.org The reaction is significantly accelerated when the sulfonyl fluoride is bound within a protein's active site or a specific binding pocket. Here, the precise positioning of the warhead in close proximity to a nucleophilic amino acid residue, along with favorable electrostatic interactions, facilitates the covalent reaction. nih.gov This "proximity-enabled reactivity" ensures that only the intended target is labeled.

Researchers can fine-tune the reactivity of the sulfonyl fluoride warhead by modifying the electronic properties of the aromatic ring to which it is attached. researchgate.net This allows for the design of probes with "Goldilocks reactivity"—reactive enough to label the target protein but stable enough to avoid off-target effects and maintain good metabolic stability. tandfonline.com

Utility in Chemoproteomic Profiling with this compound Derivatives

Chemoproteomic profiling is a powerful technique used to identify the protein targets of a small molecule on a global scale within a complex biological system. Derivatives of this compound are well-suited for this application. By attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the indene scaffold, these probes can be used to "fish out" and identify their protein binding partners from cell lysates or even live cells.

One approach involves the use of sulfonyl-triazoles (SuTEx), a class of electrophiles that react with tyrosine residues. nih.gov The triazole group can act as a releasable linker, allowing for the efficient identification of binding sites across the proteome. nih.gov This strategy has been used to map the interaction networks of structurally complex binding elements. nih.gov

Furthermore, sulfonyl fluoride probes have been instrumental in identifying functional tyrosine residues in enzymes like glutathione (B108866) transferases. ox.ac.uk These studies demonstrate the power of chemoproteomics with sulfonyl fluoride probes to not only identify protein targets but also to gain insights into their function. The ability to systematically modify the indene core of this compound allows for the creation of a diverse library of probes, increasing the potential to discover novel protein interactions and functions.

Contributions to "Beyond-Cysteine" Targeting Methodologies

Historically, the development of covalent probes and inhibitors has heavily focused on targeting cysteine residues due to the high nucleophilicity of its thiol group. nih.govresearchgate.net However, many proteins lack accessible cysteines in their binding sites, limiting the scope of this approach. nih.govtandfonline.com Sulfonyl fluorides, including analogs of this compound, have been at the forefront of the push for "beyond-cysteine" targeting methodologies. researchgate.netnih.gov

These compounds have been shown to react with a variety of other nucleophilic amino acid residues, including lysine (B10760008), tyrosine, serine, threonine, and histidine. rsc.orgrsc.orgtandfonline.com This versatility significantly expands the portion of the proteome that can be targeted with covalent probes. nih.govnih.gov The ability to engage these alternative residues opens up new avenues for drug discovery and the development of chemical probes for a wider range of biological targets. tandfonline.comresearchgate.net The development of sulfonyl fluoride-based reactive fragments has provided an efficient way to discover novel "beyond-cysteine" covalent ligands. nih.gov

Exploration of Labeling Methodologies for Other Biomolecules (e.g., RNA, Carbohydrates)

The utility of sulfonyl fluoride chemistry extends beyond the realm of proteins. Recent research has demonstrated its potential for the covalent labeling of other important classes of biomolecules, such as RNA and carbohydrates. researchgate.net

For RNA labeling, a method has been developed for the sulfonylation of RNA, which can then be further modified with a fluorophore using click chemistry. researchgate.net This allows for the fluorescent labeling of specific RNA molecules, which is crucial for studying their structure and function. researchgate.net

In the context of carbohydrates, sulfonyl fluorides have been shown to cross-link with sugars through proximity-enabled reactivity. nih.gov This has been achieved by genetically encoding an unnatural amino acid containing a sulfonyl fluoride group into a protein that binds to a specific glycan. nih.gov This technique allows for the creation of a covalent linkage between the protein and its carbohydrate binding partner, providing a powerful tool for studying protein-carbohydrate interactions. nih.gov

Role in Targeted Covalent Inhibitor Design and Mechanism (General Sulfonyl Fluoride Context)

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, leading to irreversible inhibition. wuxiapptec.com This approach offers several advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the potential to overcome drug resistance. wuxiapptec.com Sulfonyl fluorides have emerged as a privileged class of "warheads" for the design of TCIs due to their unique combination of stability and reactivity. rsc.orgacs.org

The mechanism of action involves the SuFEx reaction, where the sulfonyl fluoride warhead, attached to a ligand that directs it to the target protein's binding site, reacts with a nucleophilic amino acid residue to form a stable covalent bond. acs.orgnih.gov This covalent modification effectively and irreversibly inactivates the protein. The stability of the resulting sulfonamide or sulfonate ester bond ensures a long-lasting inhibitory effect. nih.gov

Engineering for Specific Amino Acid Residue Engagement (Serine, Threonine, Lysine, Tyrosine, Histidine)

A key advantage of sulfonyl fluorides in TCI design is their versatility in targeting a range of amino acid residues beyond the traditional cysteine. rsc.orgrsc.orgtandfonline.com This allows for the development of inhibitors for proteins that lack a suitably located cysteine.

Serine and Threonine: Serine proteases are a classic example of enzymes targeted by sulfonyl fluoride inhibitors. rsc.orgnih.gov Reagents like phenylmethylsulfonyl fluoride (PMSF) and (4-(2-aminoethyl)benzenesulfonyl fluoride) (AEBSF) are widely used to inactivate these enzymes by reacting with the active site serine. rsc.orgnih.gov The same principle applies to threonine residues, which also possess a nucleophilic hydroxyl group. rsc.org

Lysine: The ε-amino group of lysine can be targeted by sulfonyl fluorides. acs.orgnih.gov For instance, sulfonyl fluoride-containing peptides have been designed to covalently target lysine residues in the BIR3 domain of the X-linked Inhibitor of Apoptosis Protein (XIAP). nih.gov The resulting sulfonamide bond is highly stable. nih.gov

Tyrosine: The hydroxyl group of tyrosine is another excellent target for sulfonyl fluorides. acs.orgbohrium.com The resulting sulfonate ester linkage is stable, leading to irreversible inhibition. acs.org Chemoproteomic studies using sulfonyl fluoride probes have successfully identified and labeled functional tyrosines in various proteins. ox.ac.uk

Histidine: The imidazole (B134444) side chain of histidine can also be targeted by sulfonyl fluorides. acs.orgbohrium.com For example, a sulfonyl fluoride derivative was developed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. nih.gov

The ability to engineer sulfonyl fluoride-based inhibitors for specific engagement with these diverse amino acid residues significantly broadens the landscape of "druggable" targets in the proteome. nih.govtandfonline.com

Data Tables

Table 1: Examples of Sulfonyl Fluoride Probes and Their Applications

| Probe/Inhibitor Class | Target Biomolecule | Targeted Residue(s) | Application |

| Phenylmethylsulfonyl fluoride (PMSF) | Serine Proteases | Serine | Enzyme Inhibition |

| (4-(2-aminoethyl)benzenesulfonyl fluoride) (AEBSF) | Serine Proteases | Serine | Enzyme Inhibition |

| Sulfonyl fluoride-containing peptides | XIAP | Lysine | Covalent Inhibition |

| Sulfonyl fluoride derivative of EM12 | Cereblon (CRBN) | Histidine | Covalent Probe |

| Sulfonyl-triazole (SuTEx) probes | Kinases | Tyrosine | Chemoproteomic Profiling |

| Genetically encoded SFY amino acid | Glycan-binding proteins | Carbohydrates | Protein-Carbohydrate Cross-linking |

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Nucleophilic Group | Resulting Covalent Bond | Stability |

| Serine | Hydroxyl (-OH) | Sulfonate Ester | Stable |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester | Stable |

| Lysine | Epsilon-amino (-NH2) | Sulfonamide | Stable |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester | Stable |

| Histidine | Imidazole Nitrogen | Sulfonamide-like | Context-dependent |

Structure-Based Design Principles for Indane-Sulfonyl Fluoride Inhibitors

The design of inhibitors based on the this compound scaffold is predicated on the principles of structure-activity relationships (SAR) and the specific reactivity of the sulfonyl fluoride group. While specific SAR studies on this compound itself are not extensively documented in publicly available literature, general principles for aryl sulfonyl fluoride inhibitors can be applied. The indane core serves as a rigid scaffold that can be functionalized to achieve specific interactions with a biological target.

Key principles for the structure-based design of indane-sulfonyl fluoride inhibitors include:

Scaffold Orientation and Substitution: The indane moiety provides a well-defined vector for positioning substituents. Modifications to the aromatic ring or the cyclopentyl portion of the indane structure can be used to optimize van der Waals contacts, hydrogen bonding, and other non-covalent interactions within a target's binding site. For instance, the introduction of hydroxyl or benzyloxy groups on a phenyl ring connected to a sulfonyl fluoride through an alkyl linker has been shown to enhance inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH). researchgate.net

Linker Length and Composition: When the indane-sulfonyl fluoride is part of a larger molecule, the linker connecting it to other pharmacophoric elements is crucial. Studies on other phenylalkyl sulfonyl fluorides have demonstrated that an optimal linker length, typically five to seven carbons, can be critical for inhibitory potency. researchgate.net

Modulation of Sulfonyl Fluoride Reactivity: The electrophilicity of the sulfur atom in the sulfonyl fluoride group can be tuned by the electronic properties of the indane ring. Electron-donating groups on the aromatic ring can decrease reactivity, while electron-withdrawing groups can increase it. This allows for the fine-tuning of the covalent modification of target residues. SAR studies on other aryl sulfonyl fluorides have shown that the position and nature of substituents on the aromatic ring significantly influence biological activity. semanticscholar.orgmdpi.com

Targeting Specific Amino Acid Residues: Sulfonyl fluorides are known to covalently modify several nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine. nih.gov Structure-based design aims to position the sulfonyl fluoride group in proximity to one of these residues within the target's binding pocket to facilitate covalent bond formation, leading to irreversible inhibition.

A hypothetical structure-activity relationship for this compound inhibitors could explore the following modifications:

| Modification to Indane Scaffold | Predicted Impact on Inhibitory Activity | Rationale |

| Introduction of a hydroxyl group on the aromatic ring | Potential for increased potency | Can form additional hydrogen bonds with the target protein. |

| Variation of substituents on the cyclopentyl ring | Could improve binding affinity and selectivity | Can probe for additional hydrophobic or polar interactions in the binding pocket. |

| Introduction of electron-withdrawing groups on the aromatic ring | May increase covalent reactivity | Enhances the electrophilicity of the sulfonyl fluoride group. |

Considerations of Aqueous Stability and Controlled Reactivity within Biological Environments

A critical aspect of utilizing sulfonyl fluorides in biological systems is their balance between stability in aqueous environments and their reactivity towards target nucleophiles. nih.gov The S-F bond is relatively stable to hydrolysis compared to the S-Cl bond in sulfonyl chlorides, a key advantage for in vivo applications. researchgate.net

Factors influencing the stability and reactivity of this compound include:

Hydrolytic Stability: While generally stable, the S-F bond can undergo hydrolysis to the corresponding sulfonic acid. The rate of this hydrolysis is influenced by pH and the electronic and steric environment of the sulfonyl fluoride. Studies on various aryl sulfonyl fluorides have shown that substitution patterns on the aromatic ring can significantly impact hydrolytic stability. researchgate.net For instance, 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit higher in vitro metabolic stability. researchgate.netrsc.org

Controlled Reactivity: The reactivity of the sulfonyl fluoride is crucial for its function as a covalent modifier. The goal is to have a compound that is stable enough to reach its target but reactive enough to form a covalent bond with a specific nucleophilic residue. This controlled reactivity is a hallmark of sulfonyl fluorides as "privileged warheads" in chemical biology. The local microenvironment of the protein binding pocket can also influence the reactivity of the sulfonyl fluoride.

Metabolic Stability: Beyond simple hydrolysis, the metabolic stability of the entire molecule must be considered for any potential therapeutic application. The indane scaffold itself may be subject to metabolic transformations, such as hydroxylation. Research on the in vitro metabolic stability of aryl sulfonyl fluorides in media such as rat serum indicates that both electronic and steric factors play a role in the stability of the S-F bond. researchgate.netrsc.org

The following table summarizes the key considerations for the use of indane-sulfonyl fluorides in biological contexts:

| Parameter | Desired Property | Rationale for Biological Applications |

| Aqueous Stability | High stability at physiological pH | Minimizes off-target reactions and degradation before reaching the intended biological target. |

| Reactivity | Tunable and context-dependent | Allows for selective covalent modification of the target protein while minimizing reactions with other biological nucleophiles. |

| Metabolic Profile | Resistance to rapid metabolism | Ensures a sufficient concentration of the active compound can be maintained to exert its biological effect. |

Contributions to Polymer Science and Advanced Materials via SuFEx Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has found significant applications in polymer science, and scaffolds like this compound could potentially be incorporated into novel polymers. nih.govnih.gov SuFEx reactions are characterized by their high efficiency, broad functional group tolerance, and the formation of stable sulfonate or sulfonamide linkages.

The potential contributions of indane-sulfonyl fluoride derivatives to polymer science include:

Monomer Synthesis: Bifunctional derivatives of 2,3-dihydro-1H-indene could be synthesized to contain a sulfonyl fluoride group and another reactive handle (e.g., a hydroxyl or amino group), allowing for their incorporation into polymer chains via SuFEx polymerization.

Post-Polymerization Modification: Polymers containing pendant sulfonyl fluoride groups can be synthesized and subsequently modified using SuFEx chemistry. This allows for the introduction of various functionalities along the polymer backbone, tailoring the material's properties for specific applications.

High-Performance Polymers: The resulting polysulfonates and polysulfonamides often exhibit excellent thermal and chemical stability. The rigid indane unit, if incorporated into the polymer backbone, could impart desirable properties such as increased glass transition temperature and mechanical strength. The SuFEx reaction has been used to create a variety of polymers with well-defined structures. nih.govresearchgate.net

Functional Materials: The unique properties of the indane scaffold could be leveraged to create functional materials. For example, polymers incorporating this moiety might exhibit interesting optical or electronic properties. SuFEx has been used to synthesize fluorescent organosulfur polymers for applications such as the detection of explosives. nih.gov

Integration within Fragment-Based Drug Discovery and Screening Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments") that bind to a biological target with high ligand efficiency. mdpi.comnih.gov Sulfonyl fluorides, including indane-based fragments, are well-suited for FBDD. nih.govrhhz.net

The integration of this compound in FBDD can be envisioned in the following ways:

Covalent Fragment Screening: The sulfonyl fluoride can act as a reactive handle for covalent fragment screening. Fragments that bind, even weakly, to a target can be identified through the formation of a covalent bond with a nearby nucleophilic residue, which can be detected by techniques such as mass spectrometry. rhhz.net This approach can identify binding sites and initial fragments for further optimization.

Library Development: A library of diverse fragments based on the 2,3-dihydro-1H-indene scaffold can be synthesized. The sulfonyl fluoride group provides a reactive center, while modifications to the indane ring system can explore different regions of chemical space.

Hit-to-Lead Optimization: Once a fragment hit is identified, the sulfonyl fluoride can be retained as a covalent warhead, or it can be replaced with other functional groups during the hit-to-lead optimization process. The indane core provides a stable and synthetically tractable scaffold for these modifications.

The table below outlines the advantages of using sulfonyl fluoride fragments in FBDD:

| Feature | Advantage in Fragment-Based Screening |

| Covalent Trapping | Enables the detection of low-affinity binders that might be missed in conventional screening. rhhz.net |

| Defined Reactivity | The reactivity of the sulfonyl fluoride can be modulated to control the covalent modification process. nih.gov |

| Synthetic Accessibility | Sulfonyl fluorides can be readily prepared from various precursors, facilitating library synthesis. nih.gov |

Novel C-C, S-C, S-N, and S-O Bond Formation Reactions Utilizing this compound (or general sulfonyl fluoride scaffolds)

Beyond their use as covalent modifiers in biological systems, sulfonyl fluorides are versatile reagents in organic synthesis, participating in a range of bond-forming reactions. While reactions specific to this compound are not widely reported, the reactivity of aryl sulfonyl fluorides is well-established and can be extrapolated to this system.

S-O and S-N Bond Formation (SuFEx): The most prominent reactions of sulfonyl fluorides are SuFEx reactions with O- and N-nucleophiles to form sulfonate esters and sulfonamides, respectively. These reactions are typically catalyzed by bases or Lewis acids and are characterized by their high yields and functional group tolerance. nih.gov

S-C Bond Formation: While less common than S-O and S-N bond formation, methods for the formation of S-C bonds from sulfonyl fluorides are being developed. These reactions often involve transition metal catalysis or the use of organometallic reagents.

C-C Bond Formation: Recent advances have demonstrated that the sulfonyl group of aryl sulfonyl fluorides can be used as a leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. This expands the synthetic utility of sulfonyl fluorides beyond their traditional role as electrophiles at the sulfur atom.

Other Transformations: The sulfonyl fluoride moiety can participate in other novel transformations, such as defluorosulfonylation reactions, which can lead to the formation of unique chemical structures. researchgate.net The development of new catalytic systems continues to expand the reaction scope of sulfonyl fluorides.

A summary of key bond formation reactions involving sulfonyl fluorides is presented below:

| Bond Type | Reaction Class | Reagents/Conditions | Product |

| S-O | SuFEx | Alcohols/Phenols, Base | Sulfonate Esters |

| S-N | SuFEx | Amines, Base | Sulfonamides |

| S-C | Cross-Coupling | Organometallic reagents, Transition metal catalyst | Sulfones |

| C-C | Desulfonylative Coupling | Boronic acids, Transition metal catalyst | Biaryls |

Computational and Theoretical Investigations of 2,3 Dihydro 1h Indene 5 Sulfonyl Fluoride and Sulfonyl Fluoride Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2,3-dihydro-1H-indene-5-sulfonyl fluoride (B91410), DFT calculations are instrumental in elucidating potential reaction mechanisms, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, and in characterizing the high-energy transition states that govern reaction rates.

Researchers utilize DFT to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves calculating the free energy profiles for plausible reaction routes. For instance, in the reaction of a sulfonyl fluoride with a nucleophilic amino acid residue (like lysine (B10760008) or tyrosine), DFT can model the approach of the nucleophile, the formation of the sulfur-nucleophile bond, and the cleavage of the sulfur-fluorine bond.

Key insights derived from DFT studies include:

Activation Energies: Calculating the energy barrier (activation energy) required to reach the transition state, which helps in predicting the feasibility and rate of a reaction under specific conditions.

Transition State Geometries: Determining the precise three-dimensional structure of the transition state, which reveals the critical interactions that stabilize this short-lived species. researchgate.net

Reaction Intermediates: Identifying and characterizing any intermediates that may form along the reaction pathway.

For example, DFT studies on related N-sulfonyl ketimines have been used to analyze the stability of radical intermediates and explain reaction outcomes, providing a framework for how such analyses could be applied to the indane sulfonyl fluoride core. researchgate.net By modeling these reactions, chemists can understand how the electronic properties of the indane ring influence the reactivity of the sulfonyl fluoride group.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

To understand how 2,3-dihydro-1H-indene-5-sulfonyl fluoride may exert a biological effect, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to study its interactions with protein targets. nih.govmdpi.com

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is used to forecast the binding mode of this compound within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.govresearchgate.net

Studies on structurally related indane derivatives have successfully used molecular docking to predict binding interactions. For example, docking simulations of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives with the Fibroblast Growth Factor Receptor 1 (FGFR1) revealed key interactions responsible for inhibitory activity. pensoft.net A similar approach for this compound would identify crucial amino acid residues that it may interact with, providing a hypothesis for its mechanism of action.

Molecular Dynamics (MD) Simulations offer a more detailed view of the protein-ligand complex by simulating its movement over time. nih.govresearchgate.net Starting from a docked pose, MD simulations apply the principles of classical mechanics to calculate the trajectory of every atom in the system. These simulations, often spanning nanoseconds to microseconds, provide insights into:

The stability of the protein-ligand complex.

Conformational changes in the protein or ligand upon binding. nih.gov

The role of solvent (water) molecules in mediating interactions.

The free energy of binding, which quantifies the affinity of the ligand for the protein.

MD simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. researchgate.netfu-berlin.de

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Erdafitinib (Reference) | -11.16 | Ala564, Asp641, Leu484, Val492, Lys514, Leu630 | Hydrogen Bond, Hydrophobic, Pi-Anion |

| Compound 9b | -9.23 | Lys514, Asp641 | Hydrogen Bond |

| Compound 7b | -8.91 | Ala564 | Hydrogen Bond |

| Compound 9a | -8.88 | Ala564 | Hydrogen Bond |

| Compound 9c | -8.84 | Ala564 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Indane Sulfonyl Fluorides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like indane sulfonyl fluorides, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. nih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A series of indane sulfonyl fluoride analogs are synthesized, and their biological activity (e.g., IC₅₀ values against a specific target) is measured.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

QSAR studies on related sulfonamides and indane derivatives have identified several key descriptors that often govern biological activity. nih.govnih.gov These findings suggest which properties might be most important for the activity of this compound.

| Descriptor Type | Specific Descriptor Example | Potential Importance for Activity | Reference |

|---|---|---|---|

| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the molecule's electrophilicity and reactivity with biological nucleophiles. | nih.gov |

| Physicochemical | Octanol-Water Partition Coefficient (logP) | Represents the hydrophobicity of the molecule, affecting membrane permeability and binding. | nih.gov |

| Topological | Van der Waals Volume | Describes the size and shape of the molecule, which is crucial for fitting into a protein's binding site. | nih.gov |

| Structural | Frequency of C-N bonds | Indicates the presence of specific chemical features that may be involved in key interactions. | nih.gov |

| Surface Property | Solvent Accessible-Hydrophobic Surface Area | Quantifies the hydrophobic surface available for interaction, influencing protein binding. | nih.gov |

By establishing a robust QSAR model, researchers can prioritize the synthesis of indane sulfonyl fluoride derivatives with the highest predicted potency, saving time and resources.

Predictive Modeling for Reactivity and Selectivity in Complex Biological Systems

Predictive modeling combines various computational techniques to forecast the reactivity and selectivity of a compound like this compound within a complex biological environment. The sulfonyl fluoride moiety is a reactive electrophile, and predicting which nucleophilic amino acid residues it will react with (selectivity) and how quickly (reactivity) is critical for its development as a chemical probe or therapeutic. nih.gov

Models for predicting reactivity often rely on quantum chemical calculations. For instance, a correlation has been observed between the hydrolytic stability of sulfonyl fluorides and their calculated LUMO (Lowest Unoccupied Molecular Orbital) energy. nih.gov A lower LUMO energy generally indicates a more electrophilic sulfur atom, suggesting higher reactivity towards nucleophiles. Such models can be used to tune the reactivity of the sulfonyl fluoride warhead by modifying the electronic properties of the indane scaffold.

Furthermore, machine learning algorithms are increasingly being used to build sophisticated predictive models. acs.org By training a model on a large dataset of known sulfonyl fluorides and their reactivity profiles against a panel of nucleophiles, it becomes possible to predict the reactivity and selectivity of a new compound like this compound. These models can integrate a multitude of descriptors, including quantum chemical parameters, structural fingerprints, and physicochemical properties, to capture the complex factors that govern covalent interactions in biological systems.

Computational approaches are also used to predict selectivity for specific protein targets. By combining molecular docking and MD simulations across multiple potential protein targets, one can compare binding affinities and assess the suitability of the binding site for a covalent reaction. nih.gov This allows for the in silico prediction of which proteins are most likely to be modified by the compound in a cellular context, guiding subsequent experimental validation.

Future Perspectives and Emerging Avenues in 2,3 Dihydro 1h Indene 5 Sulfonyl Fluoride Research

Expanding the Scope of Targetable Biomolecules Beyond Proteins

The utility of sulfonyl fluorides as reactive probes in chemical biology has been well-established, primarily for their ability to covalently modify a range of nucleophilic amino acid residues within proteins. rsc.orgnih.gov This includes not only serine, as in traditional protease inhibitors, but also lysine (B10760008), tyrosine, histidine, and threonine residues. sigmaaldrich.commdpi.com This broad reactivity spectrum offers a significant advantage over more conventional cysteine-targeting covalent modifiers. acs.org

For 2,3-dihydro-1H-indene-5-sulfonyl fluoride (B91410), the future lies in leveraging this reactivity to target biomolecules beyond the protein world. Emerging research has begun to explore the use of sulfonyl exchange chemistry for the labeling of other important classes of biomolecules, such as RNA and carbohydrates. The development of indane-based sulfonyl fluoride probes could open new avenues for studying the intricate roles of these biomolecules in cellular processes. For instance, probes based on this scaffold could be designed to investigate RNA modifications and their impact on gene expression, or to study the role of specific carbohydrates in cell signaling and recognition.

The indane core of 2,3-dihydro-1H-indene-5-sulfonyl fluoride can be strategically functionalized to impart specific recognition properties, guiding the sulfonyl fluoride warhead to its intended non-protein target. This could involve the incorporation of motifs that mimic natural binding partners of RNA or carbohydrates, thereby enhancing the selectivity of the covalent modification.

Synergistic Integration with Advanced Synthetic Methodologies (e.g., Photocatalysis, Flow Chemistry)

The synthesis of sulfonyl fluorides has traditionally relied on multi-step procedures that can be challenging and may not be amenable to the rapid generation of diverse compound libraries. ccspublishing.org.cnnih.gov However, recent advances in synthetic organic chemistry, particularly in the areas of photocatalysis and flow chemistry, are set to revolutionize the synthesis of sulfonyl fluorides, including this compound. acs.orgresearchgate.net

Photoredox catalysis offers a mild and efficient method for the formation of sulfonyl fluorides from readily available starting materials. rsc.orgorganic-chemistry.org This approach can tolerate a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. The application of photocatalysis to the synthesis of this compound and its derivatives could enable the rapid and efficient production of a library of probes with diverse substitutions on the indane scaffold.

Flow chemistry provides a scalable and safe platform for performing reactions that may be hazardous or difficult to control in traditional batch processes. acs.orgresearchgate.net The synthesis of sulfonyl fluorides often involves the use of reactive reagents, and flow chemistry can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. The integration of flow chemistry into the synthetic route for this compound would facilitate its production on a larger scale, making it more accessible for extensive biological screening and application.

A comparison of traditional versus modern synthetic approaches is highlighted in the table below.

| Feature | Traditional Synthesis | Advanced Synthesis (Photocatalysis/Flow Chemistry) |

| Reaction Conditions | Often harsh (high temperatures, strong reagents) | Mild (room temperature, visible light) |

| Scalability | Can be challenging and hazardous | Readily scalable and safer |

| Functional Group Tolerance | Limited | Broad |

| Efficiency | Often multi-step with lower overall yields | More efficient, often fewer steps |

Development of Next-Generation Indane-Based Sulfonyl Fluoride Probes with Enhanced Specificity

A key challenge in the development of covalent probes is achieving high specificity for the intended target, thereby minimizing off-target effects. researchgate.netnih.gov The 2,3-dihydro-1H-indene scaffold provides a rigid and well-defined platform for the rational design of next-generation sulfonyl fluoride probes with enhanced specificity. researchgate.net

The design of these probes will be guided by a deep understanding of the target's binding site. By strategically modifying the indane core with substituents that complement the topology and chemical environment of the target's binding pocket, it is possible to increase the non-covalent binding affinity and position the sulfonyl fluoride warhead for a highly specific covalent reaction. nih.govrsc.org This approach moves beyond simply relying on the intrinsic reactivity of the sulfonyl fluoride and instead harnesses the principles of molecular recognition to drive selectivity.

Furthermore, the development of "tunable" indane-based sulfonyl fluoride probes, where the reactivity of the sulfonyl fluoride warhead is modulated by the electronic properties of substituents on the indane ring, is a promising avenue of research. This would allow for the fine-tuning of the probe's reactivity to match the nucleophilicity of the target residue, further enhancing specificity.

Strategic Approaches to Address Challenges in Specificity and Minimize Off-Target Reactivity

Minimizing off-target reactivity is a critical aspect of developing safe and effective covalent probes and therapeutics. nih.govchemrxiv.org For this compound and its derivatives, several strategic approaches can be employed to address this challenge.

One key strategy is to optimize the intrinsic reactivity of the sulfonyl fluoride electrophile. While a certain level of reactivity is necessary for covalent bond formation, excessive reactivity can lead to promiscuous labeling of non-target proteins. nih.gov As mentioned, the reactivity of the sulfonyl fluoride can be modulated through electronic modifications of the indane ring. A systematic study of the structure-reactivity relationships of a series of this compound analogs would provide valuable data for the design of probes with an optimal balance of reactivity and stability. enamine.net

Another important approach is to increase the non-covalent binding affinity of the probe for its intended target. nih.gov When a probe has high affinity for its target, the effective molar concentration of the electrophile in the vicinity of the target nucleophile is increased, leading to a more efficient and specific covalent reaction, even with a less reactive warhead. The rigid indane scaffold is well-suited for the design of high-affinity ligands through iterative cycles of design, synthesis, and biological evaluation.

The table below outlines key strategies for enhancing the specificity of indane-based sulfonyl fluoride probes.

| Strategy | Description |

| Reactivity Tuning | Modifying the electronic properties of the indane ring to fine-tune the reactivity of the sulfonyl fluoride warhead. |

| Affinity-Based Targeting | Designing the indane scaffold to have high non-covalent affinity for the target's binding site, thereby increasing the local concentration of the probe. |

| Steric Shielding | Introducing bulky groups on the indane scaffold to sterically hinder the approach of the sulfonyl fluoride to off-target nucleophiles. |

| Proximity-Induced Reactivity | Designing probes where the covalent reaction is accelerated by the specific geometry of the target's binding site. |

Novel Contributions to the Chemical Biology Tool Development Landscape

This compound and its derivatives have the potential to make significant contributions to the chemical biology toolbox. sigmaaldrich.com The development of a new class of covalent probes based on this scaffold would provide researchers with novel tools to study a wide range of biological processes.

One of the key contributions will be the expansion of the "ligandable" proteome. researchgate.net By targeting less-explored nucleophilic residues beyond cysteine, indane-based sulfonyl fluoride probes could enable the study of proteins that have been previously considered "undruggable." rsc.org This could lead to the identification of new therapeutic targets and the development of novel treatment strategies for a variety of diseases.

Furthermore, the development of "multi-functional" probes based on the this compound scaffold is an exciting future direction. These probes could incorporate other functionalities, such as a fluorescent reporter group or a biotin (B1667282) tag for affinity purification, in addition to the sulfonyl fluoride warhead. Such tools would enable a wide range of applications, from imaging the localization of a target protein within a cell to identifying its binding partners.

Q & A

Q. What are the standard synthetic routes for preparing 2,3-dihydro-1H-indene-5-sulfonyl fluoride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonation of the indene core followed by fluorination. Key steps include:

Sulfonation : Reacting 2,3-dihydro-1H-indene with chlorosulfonic acid to yield the sulfonyl chloride intermediate.

Fluorination : Treating the sulfonyl chloride with a fluorinating agent (e.g., KF or TBAF) under anhydrous conditions.

Optimization Tips :

Q. How can the structure and purity of this compound be confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substituent positions and fluorination.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected: CHFOS, MW 200.23 g/mol).

- Elemental Analysis : Validate sulfur and fluorine content.

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if crystalline) .

Advanced Research Questions

Q. How can this compound be leveraged to design NLRP3 inflammasome inhibitors?

Methodological Answer:

- Structural Analogs : Replace the sulfonyl chloride group in known inhibitors (e.g., compound 15z from Sun et al., 2023) with the sulfonyl fluoride moiety to enhance electrophilicity and target binding .

- Activity Assays :

- Mechanistic Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K) to NLRP3 protein .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity) of sulfonyl fluoride derivatives?

Methodological Answer:

- Standardize Assays : Compare minimum inhibitory concentration (MIC) values under identical conditions (e.g., bacterial strains, growth media).

- Structural Analysis : Correlate substituent effects (e.g., methoxy groups in 6-methoxy analogs) with activity discrepancies .

- Control Experiments : Test for false positives (e.g., cytotoxicity via MTT assays) to confirm target-specific activity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.